REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[BH4-].[Na+].O>>[O:2]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][OH:7])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
alcohol
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
cooling it to room temperature
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction and suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
WASH
|
Details
|
washing the filter residue by anhydrous alcohol (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrating in rotarory evaporater
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
ADDITION
|
Details
|
adding dichlormethane (100 ml)
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
WASH
|
Details
|
washing with sodium hydroxide solution (50 ml) twice
|
Type
|
ADDITION
|
Details
|
with deionized water (50 ml) twice, adding proper amount of anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
to dry overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
WASH
|
Details
|
washing the filter residue with dichlormethane (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrating in rotarory evaporater
|
Type
|
CUSTOM
|
Details
|
to dry
|
Name
|
|
Type
|
product
|
Smiles
|
O(C)C=1C=C(CO)C=C(C1OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.72% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[BH4-].[Na+].O>>[O:2]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][OH:7])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
alcohol
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
cooling it to room temperature
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction and suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
WASH
|
Details
|
washing the filter residue by anhydrous alcohol (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrating in rotarory evaporater
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
ADDITION
|
Details
|
adding dichlormethane (100 ml)
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
WASH
|
Details
|
washing with sodium hydroxide solution (50 ml) twice
|
Type
|
ADDITION
|
Details
|
with deionized water (50 ml) twice, adding proper amount of anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
to dry overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
WASH
|
Details
|
washing the filter residue with dichlormethane (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrating in rotarory evaporater
|
Type
|
CUSTOM
|
Details
|
to dry
|
Name
|
|
Type
|
product
|
Smiles
|
O(C)C=1C=C(CO)C=C(C1OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.72% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |